molecular formula C14H12N2O4 B8194595 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione

Cat. No.: B8194595
M. Wt: 272.26 g/mol
InChI Key: PUEJOCVNXNAMGP-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is a heterocyclic compound that contains both piperidine and isoindoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione typically involves the reaction of 3,6-dimethylphthalic anhydride with a suitable amine to form the isoindoline structure. This intermediate is then reacted with a piperidine derivative to introduce the piperidyl group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of inflammatory cytokines, which could have implications in treating inflammatory diseases.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions, including cancer and autoimmune diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione involves its interaction with specific molecular targets, such as inflammatory cytokines. By binding to these targets, the compound can inhibit their activity, thereby reducing inflammation. The pathways involved in this process include the modulation of signaling cascades that regulate cytokine production and release.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dioxopiperid-3-yl)phthalimides: These compounds share a similar structure but differ in the substitution pattern on the isoindoline ring.

    1-oxo-2-(2,6-dioxopiperid-3-yl)isoindolines: These compounds have a similar core structure but may have different functional groups attached.

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both piperidine and isoindoline structures

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-7-3-2-4-8-11(7)14(20)16(13(8)19)9-5-6-10(17)15-12(9)18/h2-4,9H,5-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJOCVNXNAMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 3-methylphthalic anhydride (2.96 g, 18.2 mmol), 3-aminopiperidine-2,6-dione hydrogen chloride (3.00 g, 18.2 mmol) and sodium acetate (1.57 g, 19.1 mmol) in acetic acid (30 mL) was heated at reflux for 23 hours. The solvent was removed in vacuo to give a solid which was stirred with water (40 mL) for 1 hour, filtered, washed with water (30 mL), and then heated with decolorizing charcoal (1 g) in acetone (2 L) at reflux temperature for 30 min. The suspension was filtered through a pad of Celite to give a clear solution. The solvent of filtrate was removed in vacuo to give 2-(2,6-dioxopiperid-3-yl)-4-methylisoindoline-1,3-dione as a white solid (4.08 g, 82% yield)-mp 290.0-292.0° C.; 1H NMR (DMSO-d6); δ 2.03-2.09 (m, 1H, CHH), 2.50-2.60 (m, 2H, CH2), 2.63 (s, 3H, CH3), 2.83-2.95 (m, 1H, CHH), 5.13 (dd, J=5.4, 12.3 Hz, 1H, NCH), 7.65-7.79 (m, 3H, Ar), 11.13 (br s, 1H, NH); 13C NMR (DMSO-d6) δ 17.04, 21.99, 30.93, 48.76, 121.05, 127.89, 131.63, 134.37, 136.91, 137.61, 167.04, 167.83, 169.87, 172.74; Anal Calcd for C14H12N2O4: C, 61.76; H, 4.44; N, 10.29. Found: C, 61.68; H, 4.37; N, 10.17.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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